2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde
Overview
Description
2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is a chemical compound with a complex structure that includes a benzofuran ring substituted with a chloro group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzofuran ring, followed by the introduction of the chloro and aldehyde groups through selective reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins that play a role in biological processes. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanol
- (4-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetic acid
- (4-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)amine
Uniqueness
Compared to similar compounds, 2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is unique due to the presence of both the chloro and aldehyde functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H7ClO3 |
---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde |
InChI |
InChI=1S/C10H7ClO3/c11-9-6(3-4-12)1-2-7-8(9)5-14-10(7)13/h1-2,4H,3,5H2 |
InChI Key |
CYOIIHUSHXXBMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)CC=O)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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